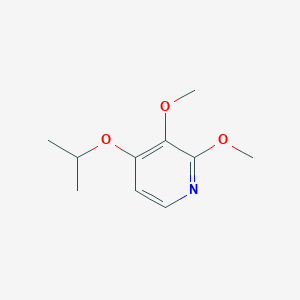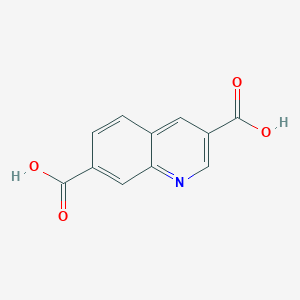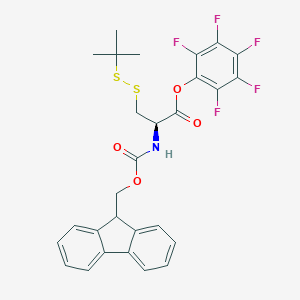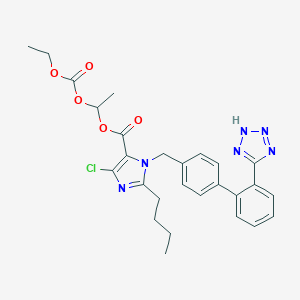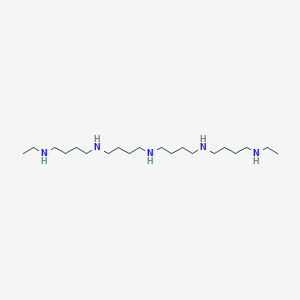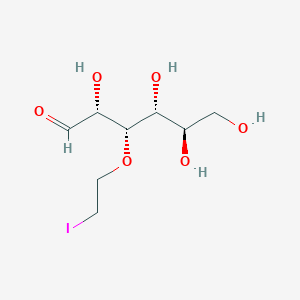
3-O-(2-Iodoethyl)-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(2-Iodoethyl)-D-glucose, commonly known as Iodoethylglucose, is a radioactive glucose analog that is used in scientific research for imaging and studying glucose metabolism in living organisms. It is a valuable tool in the field of molecular imaging and is widely used in various research applications.
Mécanisme D'action
Iodoethylglucose works by mimicking the structure of glucose, which allows it to be taken up by cells in the same way as glucose. Once inside the cell, Iodoethylglucose is phosphorylated and trapped, which allows it to be detected using PET imaging.
Effets Biochimiques Et Physiologiques
Iodoethylglucose is generally well-tolerated and does not have any significant biochemical or physiological effects on the body. However, as with any radioactive substance, there is a small risk of radiation exposure, which should be carefully monitored.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Iodoethylglucose is its ability to provide non-invasive imaging of glucose metabolism in living organisms. This allows researchers to study glucose uptake and distribution in real-time, which can provide valuable insights into various biological processes. However, there are some limitations to the use of Iodoethylglucose, including its short half-life, which limits the time window for imaging, and its relatively high cost compared to other imaging agents.
Orientations Futures
There are several future directions for the use of Iodoethylglucose in scientific research. One potential application is in the study of neurological disorders, such as Alzheimer's disease, where glucose metabolism is known to be altered. Additionally, there is ongoing research into the development of new glucose analogs that may have improved imaging properties compared to Iodoethylglucose. Overall, Iodoethylglucose is a valuable tool in the field of molecular imaging, and its use is likely to continue to expand in the future.
Méthodes De Synthèse
The synthesis of Iodoethylglucose involves the reaction of glucose with iodine and ethylene oxide in the presence of a catalyst. The resulting compound is then purified and labeled with a radioactive isotope, typically fluorine-18, to produce the final product.
Applications De Recherche Scientifique
Iodoethylglucose is primarily used in positron emission tomography (PET) imaging to study glucose metabolism in living organisms. It is particularly useful in cancer research, as cancer cells have a higher rate of glucose metabolism compared to normal cells. By injecting a small amount of Iodoethylglucose into a patient, researchers can track the uptake and distribution of glucose in the body, which can provide valuable information about the presence and progression of cancer.
Propriétés
Numéro CAS |
152099-89-3 |
|---|---|
Nom du produit |
3-O-(2-Iodoethyl)-D-glucose |
Formule moléculaire |
C8H15IO6 |
Poids moléculaire |
334.11 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal |
InChI |
InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
TVNSPMNSKGLORC-ULAWRXDQSA-N |
SMILES isomérique |
C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES |
C(CI)OC(C(C=O)O)C(C(CO)O)O |
SMILES canonique |
C(CI)OC(C(C=O)O)C(C(CO)O)O |
Synonymes |
3-O-(2-iodoethyl)-D-glucose 3-O-(2-iodoethyl)glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
